Technical Bulletin: Physicochemical and Analytical Profile of (+/-)-trans-Lamivudine
Technical Bulletin: Physicochemical and Analytical Profile of (+/-)-trans-Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Landscape of Lamivudine
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] Its chemical structure, 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one, features two chiral centers, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers with diastereomeric relationships: the cis isomers and the trans isomers.
The pharmacologically active agent is the (-)-cis-isomer, known as Lamivudine or 3TC. Its enantiomer, the (+)-cis-isomer, exhibits significantly lower antiviral activity and higher cytotoxicity. The focus of this technical guide is on the diastereomeric pair of trans-isomers, specifically the racemic mixture (+/-)-trans-Lamivudine . In the context of pharmaceutical development, (+/-)-trans-Lamivudine is primarily considered a process-related impurity that must be monitored and controlled during the synthesis of the active pharmaceutical ingredient (API). Understanding its properties is therefore critical for ensuring the purity, safety, and efficacy of the final drug product.
Diagram: Stereoisomers of Lamivudine
Caption: Relationship between the four stereoisomers of Lamivudine.
Chemical and Physical Properties of (+/-)-trans-Lamivudine
Data specifically detailing the physicochemical properties of (+/-)-trans-Lamivudine are limited in publicly available literature, as research has predominantly focused on the active cis-isomer. The following table summarizes the available information for (+/-)-trans-Lamivudine and provides a comparison with the well-characterized (-)-cis-Lamivudine.
| Property | (+/-)-trans-Lamivudine | (-)-cis-Lamivudine (API) |
| Synonyms | Lamivudine Impurity B; (2RS,5RS)-Lamivudine | 3TC; Epivir; Zeffix |
| CAS Number | 131086-22-1[2] | 134678-17-4[3] |
| Molecular Formula | C₈H₁₁N₃O₃S | C₈H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol | 229.26 g/mol [3] |
| Melting Point | 170 °C[4] | 160-162 °C |
| Boiling Point | 475.4 °C (Predicted)[4] | Not well-defined |
| Solubility | Soluble in DMSO and Methanol[5][6] | ~70 mg/mL in water at 20°C |
| pKa | Data not available | Data not available[7] |
| logP | Data not available | -0.9 (Calculated)[3] |
| Specific Optical Rotation | Racemic (0°) | [α]D²¹ = -135° (c=0.38 in methanol) |
Note: The lack of comprehensive data for the trans-isomer underscores its status as a manufacturing impurity rather than a compound of therapeutic interest. Researchers requiring precise values for properties such as pKa, logP, and detailed solubility profiles would need to perform experimental characterization.
Synthesis and Stereochemical Control
The synthesis of Lamivudine involves the formation of the 1,3-oxathiolane ring and its subsequent glycosylation with a cytosine base. These synthetic routes can produce a mixture of cis and trans diastereomers. The stereochemical outcome of the glycosylation step is highly dependent on the reaction conditions, including the choice of Lewis acid catalyst and solvents.[8]
For instance, some synthetic strategies may inadvertently favor the formation of the trans product.[9] Therefore, process development for Lamivudine manufacturing focuses on optimizing conditions to maximize the yield of the desired (-)-cis isomer while minimizing the formation of the trans and other stereoisomers.[10] Separation of the cis and trans diastereomers can be achieved through crystallization or chromatography, taking advantage of their different physical properties.[11]
Analytical Methodologies for Stereoisomer Separation
The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying the stereoisomers of Lamivudine.[12]
Chiral HPLC for the Separation of Lamivudine Isomers
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For Lamivudine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective in resolving all four stereoisomers.
Diagram: General Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the analysis of Lamivudine stereoisomers.
Representative Experimental Protocol for Chiral HPLC
While a specific validated protocol for (+/-)-trans-Lamivudine is not publicly detailed, the following general method illustrates a common approach for the separation of Lamivudine enantiomers. This protocol is for illustrative purposes and would require optimization and validation for specific applications.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A column such as Lux Cellulose-5 (250 x 4.6 mm, 5µm) has been shown to be effective.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of an alcohol (e.g., methanol or ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. For example, a mobile phase of Methanol with 0.1% Diethylamine has been used.
-
Elution Mode: Isocratic
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 270 nm
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the Lamivudine sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.25 mg/mL).
-
Filter the sample solution through a 0.45 µm filter before injection.
4. System Suitability:
-
A resolution mixture containing all four stereoisomers or at least the (-)-cis and the trans isomers should be used to verify the separation capability of the system.
-
The resolution between the (-)-cis-Lamivudine peak and the closest eluting trans-isomer peak should be greater than 1.5.
5. Data Analysis:
-
The peaks corresponding to the trans-enantiomers are identified based on their retention times relative to the main (-)-cis-Lamivudine peak.
-
Quantification is typically performed by area normalization, assuming equal response factors for all isomers.
Biological Activity and Importance in Drug Development
The antiviral activity of Lamivudine is highly stereospecific, with the (-)-cis-enantiomer being the active component. This isomer is phosphorylated intracellularly to its active triphosphate metabolite, which then acts as a chain terminator for viral reverse transcriptase.[13] The other stereoisomers, including the trans-enantiomers, are generally considered to have significantly less or no meaningful antiviral activity.
The presence of the trans-isomers in the final drug product contributes to the overall impurity profile without providing any therapeutic benefit. From a regulatory perspective, all stereoisomeric impurities must be identified, quantified, and controlled within acceptable limits, which are typically defined by regulatory bodies like the FDA and detailed in pharmacopeias. Therefore, the robust analytical methods described above are essential for the quality control of Lamivudine API and its finished dosage forms.
Conclusion
(+/-)-trans-Lamivudine represents the diastereomeric impurity of the active drug, (-)-cis-Lamivudine. While comprehensive physicochemical data for the trans-isomers are not widely available, their identity, synthesis, and analytical separation are well-understood within the context of pharmaceutical development. The primary focus for researchers and drug development professionals is the implementation of robust, stereoselective synthetic processes and validated analytical methods to ensure that the level of (+/-)-trans-Lamivudine in the final drug product is consistently below the established regulatory limits.
References
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LAMIVUDINE - New Drug Approvals. (2016, March 18). In New Drug Approvals. Retrieved from [Link]
- Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2054-2063.
- An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (2020). Organic Process Research & Development, 24(5), 784-790.
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An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (n.d.). ACS Publications. Retrieved from [Link]
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Lamivudine. (n.d.). PubChem. Retrieved from [Link]
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Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. (2021). MDPI. Retrieved from [Link]
- Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (2023).
- Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. (2015). Organic Letters, 17(11), 2626-2629.
- Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. (2021). Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46.
- Optimization and Characterization of Lamivudine-Loaded TCS-PEG/MMT Polymeric Nanocomposites for Enhanced Antiretroviral Therapy. (2023). Pharmaceutics, 15(10), 2445.
-
(PDF) Review on Analytical Methods for Determination of Lamivudine, Dolutegravir and Tenofovir Disoproxil Fumarate in Fixed Dose Combination. (n.d.). ResearchGate. Retrieved from [Link]
- Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. (2020). Organic Process Research & Development, 24(3), 425-433.
- An improved process for the manufacture of cis(-)-lamivudine. (n.d.). Google Patents.
-
Lamivudine. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. (2021). Asian Journal of Pharmaceutical Research, 11(2), 116-121.
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